Cas no 735273-40-2 (2-(Bromomethyl)-1H-imidazole)

2-(Bromomethyl)-1H-imidazole is a versatile brominated heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive bromomethyl group enables efficient functionalization, making it valuable for the preparation of imidazole derivatives, ligands, and biologically active molecules. The compound's stability and compatibility with various reaction conditions, such as nucleophilic substitutions and cross-coupling reactions, enhance its utility in medicinal chemistry and material science. It is particularly useful in the synthesis of inhibitors, catalysts, and agrochemicals. High purity and well-defined reactivity ensure consistent performance in research and industrial processes. Proper handling is advised due to its sensitivity to moisture and potential lachrymatory effects.
2-(Bromomethyl)-1H-imidazole structure
2-(Bromomethyl)-1H-imidazole structure
Product Name:2-(Bromomethyl)-1H-imidazole
CAS No:735273-40-2
MF:C4H5BrN2
MW:160.999899625778
MDL:MFCD17214172
CID:68713
PubChem ID:21893373
Update Time:2025-10-24

2-(Bromomethyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-1H-imidazole
    • 2-(Bromomethyl)imidazole
    • 2-Bromomethylimidazole
    • AC-25722
    • FT-0758479
    • JMIPWQWATHJTMZ-UHFFFAOYSA-N
    • AKOS006239063
    • EN300-1165913
    • 735273-40-2
    • bromomethylimidazole
    • A24720
    • SCHEMBL3431563
    • DTXSID20619557
    • 1H-Imidazole, 2-(bromomethyl)-
    • DB-019489
    • MDL: MFCD17214172
    • Inchi: 1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)
    • InChI Key: JMIPWQWATHJTMZ-UHFFFAOYSA-N
    • SMILES: BrCC1=NC=CN1

Computed Properties

  • Exact Mass: 159.96400
  • Monoisotopic Mass: 159.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 57.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 28.7A^2

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 333.4±25.0 °C at 760 mmHg
  • Flash Point: 155.4±23.2 °C
  • Refractive Index: 1.611
  • PSA: 28.68000
  • LogP: 1.30460
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-(Bromomethyl)-1H-imidazole Security Information

2-(Bromomethyl)-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Bromomethyl)-1H-imidazole Suppliers

Amadis Chemical Company Limited
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(CAS:735273-40-2)2-(Bromomethyl)-1H-imidazole
Order Number:A24720
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):394.0/657.0
Email:sales@amadischem.com

Additional information on 2-(Bromomethyl)-1H-imidazole

Comprehensive Overview of 2-(Bromomethyl)-1H-imidazole (CAS No. 735273-40-2): Properties, Applications, and Industry Insights

2-(Bromomethyl)-1H-imidazole (CAS No. 735273-40-2) is a versatile heterocyclic compound widely recognized for its role in pharmaceutical synthesis and material science. This brominated derivative of imidazole has garnered significant attention due to its unique reactivity and functional group compatibility, making it a valuable intermediate in organic chemistry. Researchers and manufacturers frequently search for "2-(Bromomethyl)-1H-imidazole synthesis" or "CAS 735273-40-2 applications," reflecting its industrial relevance.

The compound's molecular structure features a bromomethyl group attached to the imidazole ring, enabling diverse cross-coupling reactions. This property aligns with current trends in green chemistry, where efficient C-C bond formation is prioritized. Recent studies highlight its utility in bioconjugation techniques, addressing growing demand for targeted drug delivery systems—a hot topic in medicinal chemistry forums.

From a commercial perspective, 735273-40-2 serves as a precursor for N-heterocyclic carbene (NHC) ligands, crucial in catalysis. This application responds to the surge in "sustainable catalyst design" queries across scientific databases. The compound's solubility profile (soluble in polar aprotic solvents like DMF) further enhances its process scalability, a key consideration for GMP production.

Quality control of 2-(Bromomethyl)-1H-imidazole involves rigorous HPLC analysis and spectroscopic characterization (¹H/¹³C NMR). These protocols address frequent "CAS 735273-40-2 purity standards" searches from quality assurance professionals. Storage recommendations (2-8°C under inert atmosphere) reflect modern compound stability best practices, another trending subject in chemical logistics discussions.

Innovative applications include its use in polymeric materials for ion-conductive membranes, responding to "energy storage materials" research trends. The bromomethyl group facilitates post-polymerization modifications, enabling precise material property tuning—a technique gaining traction in advanced material science publications.

Regulatory aspects of 735273-40-2 comply with REACH guidelines, a frequent search term among compliance officers. The compound's LD50 data and ecotoxicity profile are well-documented, addressing "chemical safety assessment" queries. Proper waste disposal methods align with circular economy principles, a dominant theme in industrial sustainability initiatives.

Market analysis reveals growing demand for 2-(Bromomethyl)-1H-imidazole in Asia-Pacific pharmaceutical hubs, correlating with "specialty chemicals market trends" searches. Custom bulk synthesis services now offer kilogram-scale production to meet contract manufacturing needs, reflecting industry shifts toward outsourced R&D solutions.

Recent patent filings demonstrate novel uses in electronic materials, particularly for OLED intermediates—addressing "organic electronics raw materials" search trends. The compound's electron-deficient imidazole core enables charge transport modulation, crucial for next-gen display technologies development.

Academic interest focuses on mechanistic studies of its nucleophilic substitution behavior, responding to "imidazole derivative reaction mechanisms" queries. Computational DFT calculations predict its reactivity patterns, integrating AI-assisted chemical prediction—a cutting-edge intersection with digital chemistry advancements.

In biochemical applications, researchers utilize 735273-40-2 for protein labeling via histidine-tag modifications. This technique addresses frequent "bioconjugation strategies" searches in proteomics research. The compound's pH-dependent reactivity enables selective biomolecule functionalization, a prized feature in diagnostic reagent development.

Supply chain considerations include multi-regional sourcing strategies to mitigate raw material shortages—a prevalent concern reflected in "chemical supply chain resilience" search volumes. Leading suppliers now provide analytical certificates with batch-specific impurity profiles, meeting quality traceability demands in regulated industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:735273-40-2)2-(Bromomethyl)-1H-imidazole
A24720
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):394.0/657.0
Email